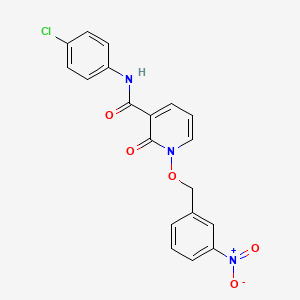

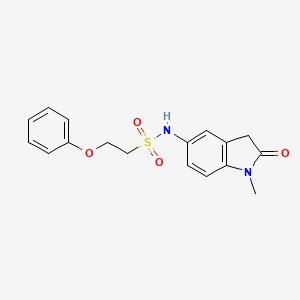

![molecular formula C18H18N2O5S B2484196 (2E)-4-({4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid CAS No. 875029-68-8](/img/structure/B2484196.png)

(2E)-4-({4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals characterized by their 4-oxobut-2-enoic acid backbone. Research in this area often focuses on synthesizing novel derivatives for various applications, including antimicrobial activities and potential neuroprotective agents.

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of methyl esters of aroylpyruvic acids with specific amines in a mixture of acetic acid–ethanol. For example, Gein et al. (2020) described the synthesis of new methyl 4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates by reacting methyl esters with 2-(4-aminobenzenesulfamido)-4,6-dimethylpyrimidine (Gein et al., 2020).

Molecular Structure Analysis

Structural characterization is typically performed using a variety of techniques including FT-IR, NMR, and X-ray crystallography. For instance, Ferenc et al. (2017) synthesized complexes of a related compound and characterized them through elemental analysis, FT-IR, and XRD, demonstrating the bidentate nature of the carboxylate groups (Ferenc et al., 2017).

Chemical Reactions and Properties

The reactivity of these compounds often involves forming salts or complexes with metals, as shown by the formation of silver salts of methyl 4-oxobut-2-enoates for antimicrobial studies (Gein et al., 2020). The chemical properties can be adjusted by substituting different aryl groups or by forming complexes with transition metals.

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystallinity, can be influenced by the specific substituents on the 4-oxobut-2-enoic acid backbone. The complexes synthesized by Ferenc et al. (2017) showed hydration levels varying from 1 to 4 molecules of water, indicating the influence of metal ions on the physical properties of these compounds (Ferenc et al., 2017).

Chemical Properties Analysis

These compounds can exhibit a range of chemical properties, including antimicrobial activity. The study by Gein et al. (2020) highlighted the antimicrobial potential of methyl 4-oxobut-2-enoates and their silver salts, indicating their significance in medicinal chemistry (Gein et al., 2020).

Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)-sulfamoyl]phenylamino}-4-oxobut-2-enoates and their silver salts were synthesized to explore their antimicrobial activities. These compounds were created by reacting methyl esters of aroylpyruvic acids with 2-(4-aminobenzenesulfamido)-4,6-dimethylpyrimidine. The antimicrobial activity of these compounds was studied, highlighting potential applications in addressing bacterial infections Gein et al., 2020.

Heterocyclic Compounds Synthesis

Another study focused on the chemical reactivity of 4-(2-tetryl)-4-oxobut-2-enoic acid towards various nucleophiles, resulting in the formation of heterocyclic compounds. These reactions produced a range of fused and non-fused systems, such as pyridazinone, tetrahydroquinoline, quinoxalone, oxazinone, thiazole, and benzocoumarin, indicating the compound's utility in creating diverse chemical structures for further pharmaceutical applications Salem et al., 2014.

Structural Analysis and Properties

N-Phenylmaleamic acid, a closely related compound, was examined for its structural properties, revealing two essentially planar molecules within the title compound. The study detailed the intramolecular hydrogen bonding and adjacent molecule linking, contributing to our understanding of the structural foundations necessary for the design of bioactive molecules with specific properties Lo & Ng, 2009.

Biological Activity

Further research on related compounds synthesized from methyl aroylpyruvates revealed potential analgesic and anti-inflammatory activities. These studies indicate the broad potential of (2E)-4-({4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid derivatives in therapeutic applications beyond their antimicrobial effects Gein et al., 2018.

properties

IUPAC Name |

(E)-4-[4-[(2,6-dimethylphenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S/c1-12-4-3-5-13(2)18(12)20-26(24,25)15-8-6-14(7-9-15)19-16(21)10-11-17(22)23/h3-11,20H,1-2H3,(H,19,21)(H,22,23)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWDHAABGJWMFS-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

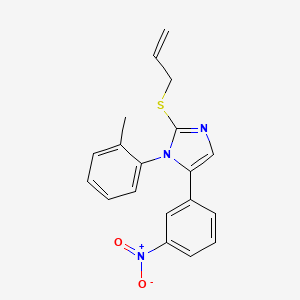

![3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2484115.png)

![3-[(2-Methylcyclopropyl)formamido]propanoic acid](/img/structure/B2484117.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2484122.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2484124.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2484126.png)

![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484127.png)

![(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2484130.png)

![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2484133.png)